

Application Note: Spectrophotometric Determination of Ciramadol (Tramadol Hydrochloride) in Solutions

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Compound of Interest

Compound Name: Ciramadol

Cat. No.: B049922

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative determination of **Ciramadol** (assumed to be Tramadol Hydrochloride) in solutions using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for routine analysis in quality control and research laboratories. The protocols have been compiled and adapted from validated methods found in the scientific literature.

Introduction

Tramadol Hydrochloride is a centrally acting analgesic used for the treatment of moderate to severe pain.^{[1][2]} Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations. UV-Vis spectrophotometry offers a straightforward and accessible technique for this purpose. The method is based on the principle that Tramadol Hydrochloride absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration in the solution, following the Beer-Lambert law.

Principle of the Method

The quantitative analysis of Tramadol Hydrochloride is performed by measuring its absorbance in a suitable solvent at the wavelength of maximum absorption (λ_{max}). A calibration curve is

constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of Tramadol Hydrochloride in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Instrumentation and Reagents

- Instrumentation: A UV-Vis spectrophotometer (double beam or single beam) with a 1 cm quartz cuvette is required.
- Reagents and Materials:
 - Tramadol Hydrochloride reference standard
 - Methanol (analytical grade)[1]
 - Distilled or deionized water[3][4]
 - Volumetric flasks (various sizes)
 - Pipettes (various sizes)

Experimental Protocols

Selection of Solvent

Both distilled water and methanol are commonly used solvents for the spectrophotometric analysis of Tramadol Hydrochloride.[1][3] Distilled water is a cost-effective and environmentally friendly option.[3][4] The choice of solvent may slightly affect the wavelength of maximum absorbance (λ_{max}).

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Prepare a dilute solution of Tramadol Hydrochloride (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent (distilled water or methanol).

- Scan the solution over a wavelength range of 200-400 nm using the spectrophotometer with the solvent as a blank.^[3]
- The wavelength at which the maximum absorbance is observed is the λ_{max} .
 - In distilled water, λ_{max} is reported to be around 271 nm, 273.5 nm, or 265 nm.^{[3][4][5]}
 - In methanol, λ_{max} is observed at approximately 273 nm and 279 nm.^[1]

Preparation of Standard Stock Solution

- Accurately weigh 10 mg of Tramadol Hydrochloride reference standard.^[3]
- Transfer the weighed standard to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of the chosen solvent (e.g., 50 mL of distilled water).
- Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 $\mu\text{g/mL}$.

Preparation of Calibration Standards

- From the standard stock solution (100 $\mu\text{g/mL}$), pipette appropriate aliquots into a series of 10 mL volumetric flasks. For a linearity range of 10-50 $\mu\text{g/mL}$, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution.
- Dilute each flask to the mark with the solvent to obtain final concentrations of 10, 20, 30, 40, and 50 $\mu\text{g/mL}$.^[3]

Construction of the Calibration Curve

- Measure the absorbance of each calibration standard at the predetermined λ_{max} using the solvent as a blank.
- Plot a graph of absorbance (on the Y-axis) versus concentration (on the X-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be close to 0.999.^[3]

Preparation of Sample Solution (from Tablets)

- Weigh and powder a sufficient number of tablets (e.g., 20) to get a representative sample.[\[2\]](#)
- Accurately weigh a portion of the powder equivalent to 100 mg of Tramadol Hydrochloride.[\[2\]](#)
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[\[2\]](#)
- Make up the volume to 100 mL with the solvent.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.[\[6\]](#)
- Dilute the filtrate with the solvent to obtain a concentration within the established linearity range of the calibration curve.

Analysis of the Sample Solution

- Measure the absorbance of the prepared sample solution at the λ_{max} .
- Calculate the concentration of Tramadol Hydrochloride in the sample solution using the equation of the calibration curve.

Data Presentation

The quantitative data from various validated methods for the spectrophotometric determination of Tramadol Hydrochloride are summarized in the tables below for easy comparison.

Table 1: Summary of Method Parameters for Spectrophotometric Determination of Tramadol Hydrochloride.

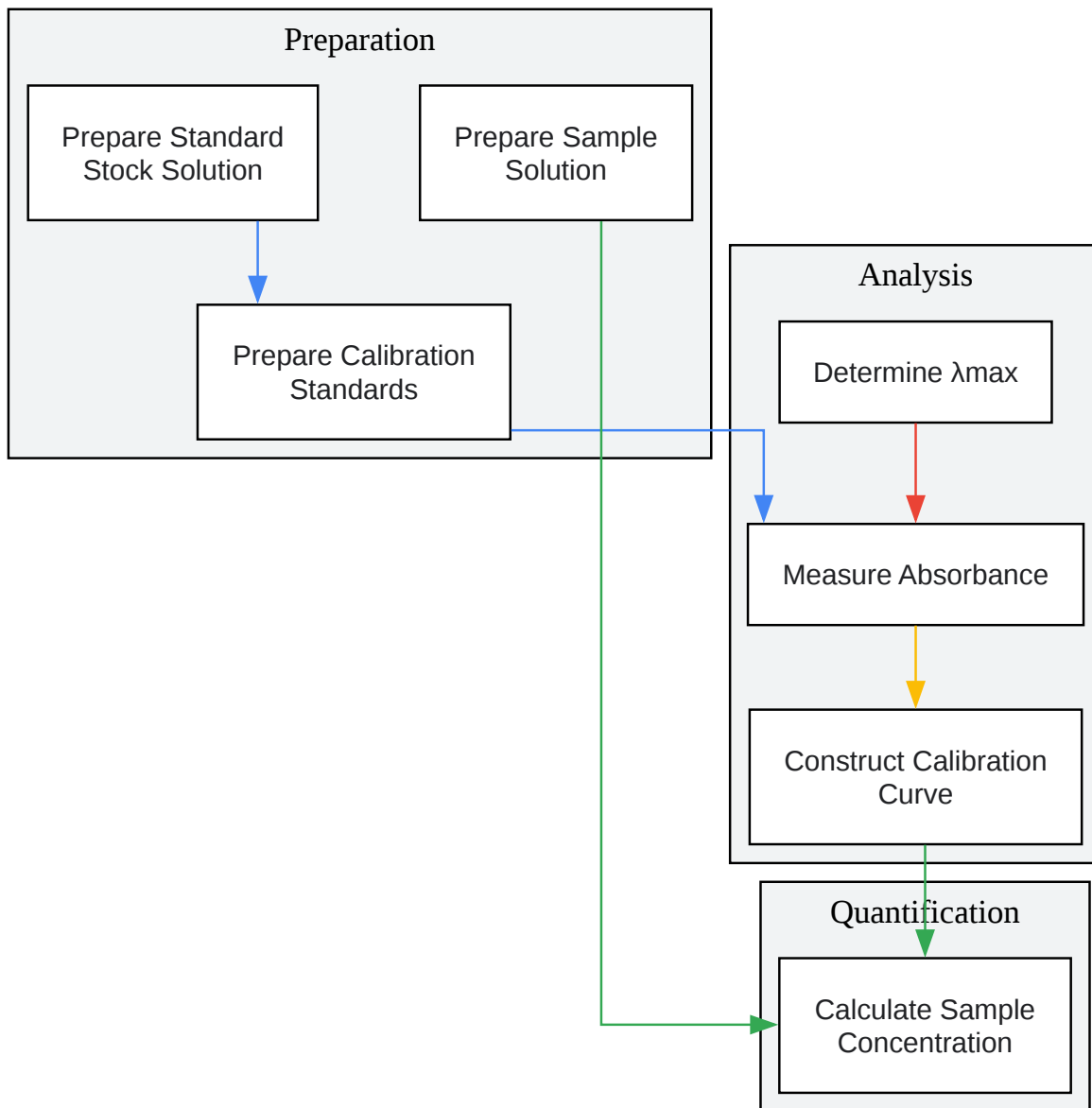
Parameter	Method 1	Method 2	Method 3	Method 4
Solvent	Distilled Water	Distilled Water	Methanol	Distilled Water
λ_{max} (nm)	273.5[3]	271[4]	273 & 279[1]	265[5]
Linearity Range ($\mu\text{g/mL}$)	10-50[3]	30-150[4]	10-100[1]	10-160[5]
Correlation Coefficient (R^2)	0.9999[3]	0.999[4]	-	-

Table 2: Validation Parameters for Spectrophotometric Methods.

Parameter	Method 1	Method 2	Method 3
Accuracy (% Recovery)	99.53 - 100.41[3]	99.99 - 101.3[4]	-
Precision (%RSD)	< 2.0[3]	< 2.0[4]	-
Limit of Detection (LOD) ($\mu\text{g/mL}$)	-	-	1.5 (in Methanol)[1]
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	-	-	5.0 (in Methanol)[1]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for Spectrophotometric Quantification.

Conclusion

The described UV-Vis spectrophotometric method is a simple, rapid, accurate, and precise technique for the determination of **Ciramadol** (Tramadol Hydrochloride) in solutions. The method is suitable for routine quality control analysis of pharmaceutical formulations. The

provided protocols and data serve as a comprehensive guide for researchers and analysts in implementing this analytical technique.

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